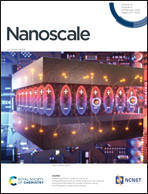T1-Weighted MR imaging of liver tumor by gadolinium-encapsulated glycol chitosan nanoparticles without non-specific toxicity in normal tissues†
Nanoscale Pub Date: 2016-04-08 DOI: 10.1039/C5NR06673E
Abstract
Herein, we have synthesized Gd(III)-encapsulated glycol chitosan nanoparticles (Gd(III)-CNPs) for tumor-targeted T1-weighted magnetic resonance (MR) imaging. The T1 contrast agent, Gd(III), was successfully encapsulated into 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)-modified CNPs to form stable Gd(III)-encapsulated CNPs (Gd(III)-CNPs) with an average particle size of approximately 280 nm. The stable nanoparticle structure of Gd(III)-CNPs is beneficial for liver tumor accumulation by the enhanced permeation and retention (EPR) effect. Moreover, the amine groups on the surface of Gd(III)-CNPs could be protonated and could induce fast cellular uptake at acidic pH in tumor tissue. To assay the tumor-targeting ability of Cy5.5-labeled Gd(III)-CNPs, near-infrared fluorescence (NIRF) imaging and MR imaging were used in a liver tumor model as well as a subcutaneous tumor model. Cy5.5-labeled Gd(III)-CNPs generated highly intense fluorescence and T1 MR signals in tumor tissues after intravenous injection, while DOTAREM®, the commercialized control MR contrast agent, showed very low tumor-targeting efficiency on MR images. Furthermore, damaged tissues were found in the livers and kidneys of mice injected with DOTAREM®, but there were no obvious adverse effects with Gd(III)-CNPs. Taken together, these results demonstrate the superiority of Gd(III)-CNPs as a tumor-targeting T1 MR agent.

Recommended Literature
- [1] Microwave assisted chemoselective organocatalytic peptide alcohol synthesis from C-terminal amide†
- [2] Back cover
- [3] Two-step continuous-flow synthesis of CuInSe2 nanoparticles in a solar microreactor
- [4] Front cover
- [5] Decoration of the layered manganese oxide birnessite with Mn(ii/iii) gives a new water oxidation catalyst with fifty-fold turnover number enhancement†
- [6] Well-structured bimetallic surface capable of molecular recognition for chemoselective nitroarene hydrogenation†
- [7] Parallel multistep digital analysis SlipChip demonstrated with the quantification of nucleic acid by digital LAMP-CRISPR†
- [8] Iron-doped zirconium silicate. Part 1.—The location of iron
- [9] Regio- and stereoselective synthesis of conjugated trienes from silaborated 1,3-enynes†
- [10] Metal oxides: O2- chemistry and dynamical effects on oxide reactivity

Journal Name:Nanoscale
Research Products
-
CAS no.: 125978-95-2
-
CAS no.: 16742-48-6
-
CAS no.: 151055-86-6
-
CAS no.: 14104-19-9









